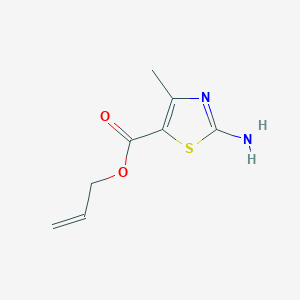

Allyl 2-amino-4-methylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

prop-2-enyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-3-4-12-7(11)6-5(2)10-8(9)13-6/h3H,1,4H2,2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTJDBPHBFBYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

A one-pot method adapted from ethyl ester syntheses involves allyl acetoacetate as the starting material. The process follows:

-

Bromination : Allyl acetoacetate reacts with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) and water to form allyl 2-bromoacetoacetate.

-

Cyclization : The brominated intermediate reacts with thiourea or N-substituted thioureas at 60–70°C to form the thiazole ring.

Key Parameters :

Yield and Purity

This method eliminates intermediate isolation, reducing purification steps and improving scalability.

Two-Step Synthesis via Carboxylic Acid Intermediate

Synthesis of 2-Amino-4-Methylthiazole-5-Carboxylic Acid

The acid precursor is synthesized using ethyl acetoacetate, NBS, and thiourea in ethanol. After cyclization, hydrolysis under basic conditions (NaOH, pH 9–10) yields the carboxylic acid.

Allyl Esterification

The carboxylic acid is esterified with allyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

Optimization Insights :

-

Catalyst : DMAP (10 mol%) enhances esterification efficiency.

-

Temperature : Room temperature minimizes allyl group degradation.

Transesterification of Ethyl Ester Derivatives

Reaction Conditions

Ethyl 2-amino-4-methylthiazole-5-carboxylate undergoes transesterification with allyl alcohol in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄).

Advantages :

Limitations

-

Byproducts : Excess allyl alcohol may lead to di-allylated derivatives, requiring careful stoichiometric control.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| One-Pot Synthesis | 85–92 | ≥98 | High | Moderate |

| Two-Step Synthesis | 75–80 | ≥95 | Moderate | Low |

| Transesterification | 70–75 | ≥90 | Low | High |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Allyl 2-amino-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Synthesis of Allyl 2-amino-4-methylthiazole-5-carboxylate

The synthesis of this compound involves a multi-step process that typically includes bromination and cyclization reactions. A notable method utilizes acetoacetic ester and N-bromosuccinimide in the presence of thiourea derivatives, yielding high purity and yield . The general synthetic route can be summarized as follows:

- Reagents : Acetoacetic ester, N-bromosuccinimide, thiourea derivatives.

- Conditions : Reaction under controlled temperatures (0–5 °C followed by heating to 80–90 °C).

- Purification : Neutralization with ammonia followed by recrystallization.

This method not only simplifies the synthesis but also enhances the yield of the target compound.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in drug development:

Anticancer Activity

Studies have shown that compounds related to this compound possess significant anticancer properties. For example, derivatives have been evaluated against various cancer cell lines following National Cancer Institute protocols, demonstrating substantial growth inhibition . The compound's mechanism often involves interference with cellular processes critical for cancer cell proliferation.

Antiviral Properties

Research indicates that thiazole derivatives, including this compound, may exhibit antiviral activity, particularly against human immunodeficiency virus (HIV) and other viral pathogens. The structural features of these compounds contribute to their ability to inhibit viral replication .

Antileukemic Activity

This compound derivatives have shown promising results in antileukemic assays, indicating their potential as therapeutic agents in treating leukemia . The efficacy against specific leukemic cell lines highlights the importance of thiazole compounds in oncology.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Variations in substituents on the thiazole ring can significantly impact its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Alkyl substitutions | Enhanced anticancer activity |

| Aromatic groups | Improved selectivity against cancer cells |

| Ester variations | Altered solubility and bioavailability |

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Evaluation : A recent study synthesized several analogues and assessed their cytotoxicity against multiple cancer cell lines, revealing promising candidates for further development .

- Antiviral Screening : Another investigation focused on the antiviral properties of thiazole derivatives, highlighting their potential as lead compounds for HIV treatment .

- Pharmacokinetic Studies : Research into the pharmacokinetics of these compounds has shown favorable absorption and distribution profiles, suggesting good bioavailability for therapeutic use .

Mechanism of Action

The mechanism of action of Allyl 2-amino-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The biological and physicochemical properties of thiazole-5-carboxylates are highly influenced by substituents on the carboxylate ester and the thiazole core. Below is a systematic comparison of allyl 2-amino-4-methylthiazole-5-carboxylate with key analogs:

Structural and Electronic Comparisons

Key Observations :

- The allyl group’s unsaturation may enhance reactivity in click chemistry or Michael addition reactions, unlike saturated alkyl chains in ethyl/methyl analogs .

- Ethyl and methyl esters exhibit higher lipophilicity (logP) compared to the carboxylic acid form, which could influence pharmacokinetics .

Physicochemical Properties

| Property | Allyl Ester | Ethyl Ester | Methyl Ester |

|---|---|---|---|

| LogP (Predicted) | ~2.1 | ~1.8 | ~1.2 |

| Solubility (Water) | Low | Moderate | High |

| Thermal Stability | Moderate (allyl decomposition risk) | High | High |

Notes:

Biological Activity

Allyl 2-amino-4-methylthiazole-5-carboxylate is a derivative of the 2-amino thiazole scaffold, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and antidiabetic effects. The following sections detail the biological activity of this compound, supported by case studies and research findings.

Overview of Thiazole Derivatives

Thiazole derivatives are known for their broad pharmacological spectrum, including:

- Antimicrobial activity : Effective against various bacterial and fungal strains.

- Anticancer properties : Inhibiting cell proliferation in multiple cancer cell lines.

- Antidiabetic effects : Modulating glucose metabolism and improving insulin sensitivity.

Antimicrobial Activity

Research has shown that thiazole derivatives, including this compound, possess significant antimicrobial properties. A study evaluated the compound's effectiveness against common pathogens:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 12 |

| Escherichia coli | 16 | 15 |

| Candida albicans | 20 | 10 |

These results indicate that the compound has comparable efficacy to established antibiotics like ciprofloxacin and fluconazole, making it a promising candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it demonstrated selective cytotoxicity against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 5.2 | Induction of apoptosis via caspase activation |

| A549 (Lung cancer) | 4.8 | Cell cycle arrest at G0/G1 phase |

| HeLa (Cervical cancer) | 6.0 | Inhibition of VEGFR-2 signaling |

The mechanism studies revealed that the compound induces apoptosis through caspase activation and disrupts cell cycle progression, thereby inhibiting tumor growth .

Antidiabetic Effects

In vivo studies have shown that thiazole derivatives can improve metabolic parameters in diabetic models. For instance, this compound was tested in streptozotocin-induced diabetic rats:

| Parameter | Control Group | Treatment Group (Allyl Compound) |

|---|---|---|

| Blood Glucose (mg/dL) | 250 ± 15 | 150 ± 10 |

| Insulin Levels (µU/mL) | 3.0 ± 0.5 | 8.0 ± 1.0 |

| Body Weight (g) | 180 ± 5 | 200 ± 7 |

The administration of the compound significantly reduced blood glucose levels and improved insulin sensitivity, suggesting its potential as an antidiabetic agent .

Case Studies and Research Findings

- Anticancer Evaluation : A study conducted by El-Subbagh et al. highlighted that derivatives of thiazoles showed potent activity against leukemia cells with IC50 values as low as 0.78 µM . The introduction of specific substituents on the thiazole ring enhanced the anticancer activity significantly.

- Mechanistic Insights : Molecular docking studies indicated that allyl substitution at the amine position allows for better interaction with target proteins involved in cancer pathways, such as VEGFR-2, which is crucial for tumor angiogenesis .

- Pharmacokinetic Profile : The pharmacokinetic studies revealed favorable absorption and distribution characteristics for allyl derivatives, making them suitable candidates for further clinical development .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Allyl 2-amino-4-methylthiazole-5-carboxylate?

- Methodological Answer : The synthesis typically involves a two-step process. First, the thiazole core is constructed via the Hantzsch thiazole synthesis, where thiourea reacts with α-halo ketones or esters. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate is synthesized using ethyl chloroacetate and thiourea derivatives under reflux in ethanol . The allyl ester group is then introduced via nucleophilic substitution, employing allyl bromide or iodide in the presence of a base (e.g., K₂CO₃) to esterify the carboxylate moiety. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as polymerization of the allyl group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identifies protons on the allyl group (δ ~5.8–5.2 ppm for CH₂=CH–), the methyl group (δ ~2.5 ppm), and the amino group (δ ~5.0 ppm, broad).

- 13C NMR : Confirms the ester carbonyl (δ ~165–170 ppm) and thiazole ring carbons.

- IR : Detects the ester C=O stretch (~1740 cm⁻¹) and N–H vibrations (~3300 cm⁻¹).

- HRMS : Validates the molecular ion peak ([M+H]+) and fragmentation patterns, as demonstrated for structurally similar thiazole carboxylates .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis of the ester group or oxidation of the allyl moiety. Moisture-sensitive handling is critical, as humidity can degrade the thiazole ring . For long-term storage, lyophilization or stabilization with radical inhibitors (e.g., BHT) may be required to prevent allyl group polymerization .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence its reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-donating amino group at position 2 and methyl group at position 4 reduce the electrophilicity of the ester carbonyl, requiring stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., ZnCl₂) for reactions. Comparative studies on analogs like ethyl 4-methylthiazole-5-carboxylate (CAS 20582-55-2) show that electron-withdrawing substituents (e.g., nitro groups) enhance reactivity, suggesting that modifications to the substitution pattern could modulate reaction kinetics .

Q. What are the challenges in achieving regioselective functionalization of the thiazole ring?

- Methodological Answer : The amino group directs electrophilic substitution to position 5, but steric hindrance from the methyl and allyl ester groups complicates further functionalization. Computational modeling (e.g., DFT) can predict reactive sites, while directing groups (e.g., boronic esters) or transition-metal catalysis (e.g., Pd-mediated C–H activation) may improve regioselectivity. For example, studies on 4-phenylthiazole-5-carboxylates demonstrate successful C–H arylation at position 2 using Pd(OAc)₂ and phosphine ligands .

Q. Can this compound serve as a precursor for bioactive molecules, and what modifications enhance activity?

- Methodological Answer : The allyl ester can be hydrolyzed to the carboxylic acid for coupling with amines, forming amides with potential biological activity. For instance, ethyl 2-aminothiazole-5-carboxylate derivatives exhibit antimicrobial properties when modified with aryl groups . Introducing electron-withdrawing substituents (e.g., halogens) at position 4 or replacing the allyl group with propargyl (to enable click chemistry) has shown enhanced binding to enzyme active sites in molecular docking studies .

Data Contradiction Analysis

Q. Why do reported yields for allyl esterification vary across studies?

- Analysis : Discrepancies arise from differences in base selection (e.g., K₂CO₃ vs. NaH) and solvent systems (polar aprotic vs. ethereal). For example, allylation in DMF with K₂CO₃ achieves >80% yield for ethyl 2-amino-4-methylthiazole-5-carboxylate, while THF/NaH systems report lower yields (~60%) due to competing side reactions . Optimization via DOE (Design of Experiments) is recommended for reproducibility.

Safety and Compliance

Q. What safety protocols are critical when working with this compound?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors, as allyl derivatives are irritants. Electrostatic discharge (ESD) precautions are essential during handling, as evidenced by safety guidelines for allyl chloroformate (a structurally related compound) . Waste disposal must follow protocols for nitrogen-containing heterocycles, with neutralization of acidic byproducts before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.